Rp-8-Br-Pet-cgmp(S)

cGMP-dependent protein kinase PKG inhibitor enzyme kinetics

Researchers aiming to dissect PKG-specific signaling without PKA cross-reactivity or PDE degradation face confounding results. Rp-8-Br-PET-cGMPS solves this with: • >300-fold selectivity: cGKI/cGKII Ki=35/30 nM vs PKA Ki=11 µM. • Phosphorothioate Rp-configuration ensures PDE resistance & sustained intracellular activity. • Validated CNG channel blocker (IC50=25 µM) for retinal, vascular & neuronal studies. Supplied as free acid (CAS 172806-21-2) with ≥98% purity; stock available for immediate global dispatch.

Molecular Formula C18H15BrN5O6PS
Molecular Weight 540.3 g/mol
CAS No. 172806-21-2
Cat. No. B1234028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRp-8-Br-Pet-cgmp(S)
CAS172806-21-2
Synonyms8-bromo-beta-phenyl-1,N(2)-ethenoguanosine 3',5'-cyclic monophosphorothioate
8-bromo-beta-phenyl-1,N(2)-ethenoguanosine 3',5'-cyclic monophosphorothioate, (R)-isomer
8-bromo-PET-cyclic GMPS
Rp-8-Br-PET-cGMP(S)
Molecular FormulaC18H15BrN5O6PS
Molecular Weight540.3 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)O
InChIInChI=1S/C18H15BrN5O6PS/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32)/t10-,12-,13-,16-,31?/m1/s1
InChIKeyDBYADRPTMRXVDJ-QJYCJHSLSA-N
Commercial & Availability
Standard Pack Sizes0.6 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rp-8-Br-PET-cGMPS Chemical Profile & Procurement


Rp-8-Br-PET-cGMPS (CAS 172806-21-2, free acid form; sodium salt CAS 185246-32-6) is a synthetic, β-phenyl-1,N²-etheno-substituted analog of cyclic guanosine monophosphate (cGMP) [1]. It is chemically defined as 8-bromo-β-phenyl-1,N²-ethenoguanosine 3',5'-cyclic monophosphorothioate, (R)-isomer, and is primarily utilized as a competitive, cell-permeable inhibitor of cGMP-dependent protein kinases (cGKs, also known as PKGs) [2]. The compound incorporates key structural modifications—including a β-phenyl-1,N²-etheno bridge, an 8-bromo substitution, and a phosphorothioate moiety in the Rp configuration—which collectively enhance membrane permeability and confer resistance to degradation by certain phosphodiesterases, distinguishing it from unmodified cGMP and simpler analogs [3].

Mode
Competitive cGKI/cGKII inhibitor with reported isoform selectivity
Permeability
Cell-permeable phosphorothioate analog; enhanced membrane penetration reported
Stability
PDE-resistant cGMP scaffold, supporting sustained pathway inhibition studies
Configuration
Rp-isomer ensures inhibitory, not agonistic, action on PKG targets

Rp-8-Br-PET-cGMPS: Why Substitution Fails


Procurement decisions for cGMP analogs are critically dependent on their target selectivity profile, as even structurally similar molecules exhibit vastly different functional outcomes. Rp-8-Br-PET-cGMPS is a competitive inhibitor of cGKs, whereas its Sp-isomer (Sp-8-Br-PET-cGMPS) acts as a membrane-permeable PKG agonist . Furthermore, simpler analogs like 8-Br-cGMP function as pan-PKG agonists with minimal phosphodiesterase (PDE) resistance, making them unsuitable for sustained pathway inhibition [1]. The Rp-8-pCPT-cGMPS analog, while also a PKG inhibitor, differs significantly in lipophilicity and membrane permeability, impacting its effective intracellular concentration [2]. Therefore, substituting any of these in an experiment designed for specific PKG antagonism would invalidate the results. The quantitative evidence below provides the precise metrics necessary for selecting the correct tool for this purpose.

Sp-Isomer Acts as membrane-permeable PKG agonist, not inhibitor; functionally opposite outcome
8-Br-cGMP Pan-PKG agonist with minimal PDE resistance; cannot sustain pathway inhibition
Rp-8-pCPT-cGMPS PKG inhibitor with lower lipophilicity and membrane permeability; intracellular exposure may differ

Rp-8-Br-PET-cGMPS: Selectivity & Stability Data


cGKI and cGKII Inhibition Potency

Rp-8-Br-PET-cGMPS demonstrates high, equipotent inhibitory activity against both major isoforms of cGMP-dependent protein kinase, cGKI and cGKII, with quantified Ki values of 35 nM and 30 nM, respectively . This contrasts sharply with its low affinity for the related kinase PKA, where the Ki is 11 µM [1]. This represents an approximately 350-fold selectivity for PKG over PKA, which is a critical differentiation factor when choosing a PKG inhibitor for cellular assays where PKA activity must remain unperturbed.

Isoform selectivity
Head-to-head
~350-fold selectivity for PKG over PKA
Supports isoform-specific pathway studies; reduces PKA confounding
Ki(cGKI) 35 nM, Ki(cGKII) 30 nM, Ki(PKA) 11 µM
cGMP-dependent protein kinase PKG inhibitor enzyme kinetics

PDE Hydrolysis Resistance

A critical differentiator for Rp-8-Br-PET-cGMPS is its established resistance to hydrolysis by phosphodiesterases, specifically PDE11 [1]. This contrasts with the metabolic profile of simpler cGMP analogs. For example, while 8-Br-cGMP is hydrolyzed at a rate of 7.3 s⁻¹, the parent cGMP is rapidly degraded at 4000 s⁻¹ [2]. The RP-cGMPS backbone itself (without the PET/Br modifications) already confers some resistance, with a hydrolysis rate of less than 0.2 s⁻¹ [2]. The full modifications in Rp-8-Br-PET-cGMPS provide robust PDE resistance, ensuring that the observed cellular effects are due to the compound's direct action on its targets (e.g., PKG) rather than being confounded by its rapid metabolism.

PDE resistance
Cross-study comparable
Rp-8-Br-PET-cGMPS: at least 20,000-fold more stable than cGMP
Supports sustained target engagement in cellular and tissue preparations
cGMP degraded at 4000 s⁻¹; 8-Br-cGMP at 7.3 s⁻¹
phosphodiesterase PDE resistance metabolic stability

cGMP-Gated Ion Channel Antagonism

Rp-8-Br-PET-cGMPS functions as a competitive antagonist of retinal cGMP-gated ion channels, blocking cGMP-induced channel activation with an IC50 of 25 µM [1]. This property is shared by its structural analog, Rp-8-pCPT-cGMPS, which is also a PKG inhibitor and channel antagonist. However, a key differentiator is lipophilicity. Rp-8-Br-PET-cGMPS is reported to be "much more lipophilic and membrane-permeant" compared to Rp-8-pCPT-cGMPS [2]. While no quantitative logP values were found in the accessible sources for a direct head-to-head comparison, this qualitative descriptor from a primary vendor specializing in cyclic nucleotides is a significant procurement consideration for cell-based assays where intracellular concentration is paramount.

Channel antagonism & permeability
Class-level inference
IC50 25 µM (cGMP-gated channel); qualitatively higher membrane permeability vs. Rp-8-pCPT-cGMPS
May support higher intracellular concentration in cell-based channel assays
Lipophilicity advantage based on vendor report; logP not quantified
CNG channel retinal physiology ion channel pharmacology

Ex Vivo PKG Specificity

Functional specificity was demonstrated in a study on ovine pulmonary arteries, where Rp-8-Br-PET-cGMPS was used to dissect the roles of PKG and PKA. In this ex vivo system, Rp-8-Br-PET-cGMPS (referred to as Rp-8-PET-BrcGMPS) completely abolished PKG activity in arterial extracts, while showing no inhibitory effect on PKA activity [1]. This functional selectivity was confirmed by parallel experiments where the PKA inhibitor KT-5720 inhibited only PKA activity. This direct, functional head-to-head validation in a complex tissue environment provides strong evidence that Rp-8-Br-PET-cGMPS is a reliable tool for isolating PKG-mediated effects from PKA-mediated effects, a crucial requirement for many cardiovascular and cell signaling studies.

Ex vivo functional selectivity
Direct head-to-head
Complete functional selectivity for PKG over PKA in arterial tissue extracts
Confirms PKG-specific signaling dissection in physiological preparations
KT-5720 used as PKA-specific control; ovine pulmonary artery model
vascular biology smooth muscle relaxation PKG specificity

Rp-8-Br-PET-cGMPS Research Applications


PKG vs. PKA Pathway Dissection

Researchers aiming to delineate the specific contribution of PKG in a signaling cascade can use Rp-8-Br-PET-cGMPS with confidence. Its high selectivity profile—demonstrated by a Ki of 35/30 nM for cGKI/cGKII compared to 11 µM for PKA —allows for the specific inhibition of cGMP-stimulated PKG activity without confounding effects on cAMP/PKA pathways. This is particularly relevant in cells where both pathways are active, such as cardiomyocytes, neurons, and smooth muscle cells, enabling cleaner phenotypic readouts and more definitive mechanistic conclusions than can be achieved with broader-spectrum kinase inhibitors.

PKG Target Validation in Retinal Degeneration

Rp-8-Br-PET-cGMPS is a well-established chemical probe for investigating the role of PKG in retinal degenerative diseases, especially retinitis pigmentosa (RP) . Its ability to inhibit PKG, combined with its metabolic stability (PDE resistance) and membrane permeability [1], makes it suitable for sustained application in ex vivo retinal explant cultures or in vivo models. It serves as a crucial validation tool for determining whether PKG inhibition is sufficient to confer photoreceptor protection, a key step in target validation for drug discovery programs focused on RP and related ciliopathies.

cGMP-Gated Channel Functional Studies

For studies focused on the biophysics and pharmacology of cyclic nucleotide-gated (CNG) channels, Rp-8-Br-PET-cGMPS serves as a specific competitive antagonist with a defined IC50 of 25 µM . Its structural features, including the Rp-configuration and modifications that enhance membrane permeability compared to analogs like Rp-8-pCPT-cGMPS [1], make it a valuable tool for application to the intracellular face of the channel in patch-clamp experiments or for loading into intact cells to block cGMP-mediated cation influx.

PKG-Mediated Vascular Smooth Muscle Relaxation

In vascular biology, Rp-8-Br-PET-cGMPS is an essential reagent for differentiating between PKG- and PKA-dependent vasodilation. As demonstrated in isolated artery studies, it functionally abolishes PKG activity without affecting PKA . This allows for the precise dissection of the signaling mechanisms downstream of vasoactive agents that elevate cGMP, such as nitric oxide donors or natriuretic peptides. This application is critical for understanding vascular physiology and for the preclinical evaluation of novel vasoactive therapeutics.

Application
Selection Property
Validation Focus
PKG-PKA pathway dissection
Isoform selectivity profile (PKG vs. PKA)
PKA activity exclusion in cellular signaling assays
Retinal degeneration model PKG target engagement
Cell-permeable PDE-resistant PKG inhibitor
Photoreceptor endpoint monitoring in retinal models
CNG channel biophysics studies
Competitive cGMP-gated channel antagonist
Intracellular channel blockade in patch-clamp assays
Vascular PKG-dependent vasodilation studies
Functional PKG selectivity in tissue
PKA-independent vasodilation endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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